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molecular formula C9H16O2 B8492068 Methyl 2-ethylidenehexanoate CAS No. 87711-73-7

Methyl 2-ethylidenehexanoate

Cat. No. B8492068
M. Wt: 156.22 g/mol
InChI Key: SVOLFPMIMGABIA-UHFFFAOYSA-N
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Patent
US04595700

Procedure details

To 2-(diethylphosphono)hexanoic acid methyl ester (53.2 g, 0.2M) in dry tetrahydrofuran (300 ml) was added sodium hydride (5.3 g, 0.22M) under an atmosphere of argon at 0° C. with continuous stirring. The reaction was allowed to warm to room temperature over 1 hour when the evolution of hydrogen had ceased. The reaction was then cooled to -30° C. and acetaldehyde (30 g, 0.66M) added dropwise to the continuously stirred solution over 10 minutes. The reaction was allowed to warm to 20° C. over 16 h and then concentrated in vacuo to a gum which was dissolved in ether. The etherial solution was washed with aqueous saturated sodium hydrogen carbonate, dried over sodium sulphate and concentrated in vacuo. Vacuum distillation of the resulting gum afforded E and Z 2-(butyl)-but-2-enoic acid methyl ester (7.8 g) B.p. 50°-60° C. at 0.8 mm Hg (Found: C, 65.0; H, 10.1 C9H16O 2 +0.5 H2O requires: C, 65.4; H, 10.4%); δ(CDCl3) 0.84 (3H, t, J=8 Hz, CH3CH2); 1.34 (4H, m, 2×CH2); 1.8 and 1.96 (3H each d, each J=7 Hz, CHCH); 2.32 (2H, m, CH2 --C); 3.72 and 3.74 (3H, each s, CH3O); 5.96 and 6.84 (1H, each q, each J=7 Hz, CH).
Name
2-(diethylphosphono)hexanoic acid methyl ester
Quantity
53.2 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[CH:4](P(OCC)(OCC)=O)[CH2:5][CH2:6][CH2:7][CH3:8].[H-].[Na+].[H][H].[CH:22](=O)[CH3:23]>O1CCCC1>[CH3:1][O:2][C:3](=[O:17])[C:4]([CH2:5][CH2:6][CH2:7][CH3:8])=[CH:22][CH3:23] |f:1.2|

Inputs

Step One
Name
2-(diethylphosphono)hexanoic acid methyl ester
Quantity
53.2 g
Type
reactant
Smiles
COC(C(CCCC)P(=O)(OCC)OCC)=O
Name
Quantity
5.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
C(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20° C. over 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a gum which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ether
WASH
Type
WASH
Details
The etherial solution was washed with aqueous saturated sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the resulting gum

Outcomes

Product
Name
Type
product
Smiles
COC(C(=CC)CCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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